Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
Description
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 84268-36-0) is a benzotriazole-based ultraviolet (UV) light stabilizer widely used in polymers, coatings, and plastics to prevent photodegradation. Its molecular formula is C₂₇H₃₇N₃O₃, with an average molecular mass of 451.611 g/mol and a monoisotopic mass of 451.283492 g/mol . The compound features a hydroxyl-substituted phenyl group linked to a benzotriazole moiety, a tert-butyl group for steric stabilization, and an octyl ester chain to enhance solubility in non-polar matrices . Commercially, it is marketed under trade names such as Tinuvin-1130, reflecting its industrial relevance in UV protection .
Properties
IUPAC Name |
octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAABEDPVQWFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016713 | |
| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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CAS No. |
127519-17-9, 84268-23-5 | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
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| Record name | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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Mechanism of Action
Target of Action
Tinuvin 384, also known as Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, is primarily targeted towards ultraviolet (UV) radiation . It is a UV absorber of the hydroxyphenylbenzotriazole class. Its role is to protect sensitive substrates, such as wood and base coats, from the damaging effects of UV radiation.
Mode of Action
Tinuvin 384 absorbs UV radiation and transforms it into less harmful thermal energy. This process is facilitated by its broad UV absorption spectrum. The compound’s structure, which includes a 2H-benzo[d][1,2,3]triazole core, plays a critical role in its function as a UV absorber.
Biochemical Pathways
By absorbing UV radiation, it prevents the degradation of polymers and other materials that can occur due to photo-oxidation.
Pharmacokinetics
Its high thermal stability and environmental permanence suggest that it remains stable and effective in the environment for extended periods.
Result of Action
The primary result of Tinuvin 384’s action is the protection of sensitive materials from UV-induced degradation. This results in improved durability and longevity of the materials it is applied to. It helps prevent failures such as gloss reduction, cracking, color change, blistering, and delamination.
Action Environment
Tinuvin 384 is designed to withstand high bake cycles and extreme environmental conditions. Its effectiveness is influenced by factors such as the intensity of UV radiation in the environment and the temperature conditions it is exposed to. Its high thermal stability suggests that it remains effective even under high-temperature conditions.
Biological Activity
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, commonly referred to as Octyl-BT, is a complex organic compound notable for its unique structural features, including an octyl chain, a benzotriazole moiety, and a hydroxyphenyl group. Its molecular formula is , with a molecular weight of approximately 451.6 g/mol. This compound has garnered interest for its potential applications in pharmaceuticals and material sciences due to its biological activity and reactivity.
Chemical Structure and Properties
The compound's structure consists of:
- Benzotriazole Ring : Known for its ability to interact with various biological targets.
- Hydroxyphenyl Group : Imparts antioxidant properties.
- Octyl Chain : Enhances lipophilicity, potentially improving membrane permeability.
Antioxidant Activity
Octyl-BT exhibits significant antioxidant properties. The presence of the hydroxyphenyl group is crucial in scavenging free radicals and reducing oxidative stress. Research indicates that compounds with similar structures show strong radical scavenging activity, which is essential in preventing cellular damage from reactive oxygen species (ROS) .
The biological mechanisms by which Octyl-BT exerts its effects involve:
- Inhibition of Tyrosinase : Octyl-BT has been shown to inhibit tyrosinase activity, which is pivotal in melanin biosynthesis. This inhibition can have applications in skin whitening agents .
- Enzyme Interaction : The benzotriazole moiety can bind to various enzymes and receptors, influencing metabolic pathways and potentially altering cellular responses .
Study on Antioxidant Properties
A study assessed the antioxidant activity of related compounds and found that those with structural similarities to Octyl-BT demonstrated significant protective effects against oxidative damage in various cell lines. The study utilized assays such as the DPPH assay to quantify radical scavenging capabilities .
Tyrosinase Inhibition Study
In another investigation focused on tyrosinase inhibitors, Octyl-BT was highlighted for its potential therapeutic applications in treating hyperpigmentation disorders. The study detailed the compound's efficacy compared to standard inhibitors, showcasing a favorable profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Octyloxycarbonyl benzo[d][1,2,3]triazole | Similar triazole structure | Moderate UV filtering | More soluble in organic solvents |
| Benzotriazole | Basic triazole framework | Corrosion inhibition | Commonly used as a UV filter |
| Octyl Methoxycinnamate | UV filter properties | UV protection in cosmetics | Widely used in sunscreens |
The comparative analysis highlights the unique combination of hydrophobic and hydrophilic properties of Octyl-BT that may enhance its biological activity and application potential.
Scientific Research Applications
Organic Synthesis
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate serves as a valuable building block in organic synthesis. It is utilized in the development of new heterocyclic compounds due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals.
Pharmaceutical Applications
Ongoing research aims to explore the compound's use in pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting specific diseases. Interaction studies indicate that it may influence biological pathways through enzyme and receptor binding.
Material Science
In the field of materials science, this compound is used as:
- UV Filter : Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and protective coatings.
- Corrosion Inhibitor : The compound has been studied for its effectiveness in preventing corrosion in various materials.
Case Studies and Experimental Findings
Recent studies have documented the synthesis and application of this compound:
- Synthesis Techniques : The compound is synthesized through multi-step processes involving the formation of the benzotriazole core followed by esterification with octanol. These methods are optimized for high purity and yield.
- Biological Studies : In vitro studies have demonstrated its antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Performance and Application Comparisons
(a) UV Absorption Profiles
- Target Compound (84268-36-0) : Absorbs UV radiation in the 280–400 nm range, making it effective for polyolefins, PVC, and automotive coatings .
- 5-Chloro Derivative (83044-89-7) : The chlorine atom induces a red shift in absorption, enhancing protection against longer-wavelength UV (e.g., 320–400 nm), ideal for outdoor applications .
- Di-tert-butyl Derivative (3846-71-7): Reduced solubility limits its use in non-polar systems, but its rigid structure improves thermal stability .
(b) Solubility and Compatibility
- The octyl ester chain in the target compound enhances compatibility with polyethylene and polypropylene, outperforming the dodecyl analog (23328-53-2), which is better suited for hydrocarbon resins .
- The 5-chloro derivative (83044-89-7) exhibits lower solubility in polar solvents due to increased molecular polarity but shows superior resistance to extraction in aqueous environments .
(c) Thermal and Photostability
- The tert-butyl group in the target compound reduces oxidative degradation, while the 5-chloro analog (83044-89-7) demonstrates enhanced resistance to photobleaching under prolonged UV exposure .
- Di-tert-butyl derivative (3846-71-7) : Lacks an ester chain, leading to higher volatility at processing temperatures (>200°C), limiting its use in high-temperature applications .
Preparation Methods
Formation of the Benzo-triazole Substituent
The benzo-triazole ring is introduced via cyclocondensation of o-phenylenediamine with nitrous acid under acidic conditions. Subsequent alkylation at the 1-position with tert-butyl bromide in the presence of potassium carbonate yields 2-(tert-butyl)-2H-benzo[d][1,triazole. This step requires anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield after recrystallization from ethanol.
Coupling to the Hydroxyphenyl Propanoic Acid Skeleton
The tert-butyl benzo-triazole unit is coupled to 3-(4-hydroxy-3-iodophenyl)propanoic acid via Ullmann coupling. Copper(I) iodide and trans-1,2-diaminocyclohexane catalyze the reaction in DMF at 120°C, forming the biaryl linkage. The iodine substituent facilitates regioselective coupling, minimizing byproducts. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the phenolic acid in 65% yield.
Esterification Strategies for Octyl Propanoate Formation
Esterification of the phenolic acid with n-octanol is critical for obtaining the target compound. Two primary methods are employed:
Acid-Catalyzed Fischer Esterification
The phenolic acid (1.0 equiv) and n-octanol (5.0 equiv) are refluxed in toluene with concentrated sulfuric acid (0.1 equiv) for 24 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. This method yields 82% crude product, requiring subsequent purification by recrystallization from methanol.
Acyl Chloride Intermediate Route
The phenolic acid is converted to its acyl chloride using thionyl chloride (2.0 equiv) in dichloromethane under nitrogen. After 4 hours, excess thionyl chloride is removed under reduced pressure. The acyl chloride is reacted with n-octanol (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C, yielding 89% ester after aqueous workup and column chromatography.
Table 1: Comparative Esterification Methods
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | Toluene | Reflux | 24 | 82 |
| Acyl Chloride Route | Triethylamine | CH₂Cl₂ | 0°C → RT | 6 | 89 |
Catalytic Transesterification Optimization
Transesterification from methyl or ethyl esters offers an alternative pathway, particularly for industrial-scale synthesis.
Dibutyltin Oxide-Catalyzed Reaction
Methyl 3-(3-(2H-benzo[d]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (1.0 equiv) and n-octanol (4.0 equiv) are heated to 170°C in toluene with dibutyltin oxide (0.5 mol%). Methanol byproduct is continuously removed, achieving 94% conversion after 8 hours. The product is recrystallized from ethanol to >99% purity.
Alkali Metal Alkoxide Catalysis
Sodium methoxide (0.1 equiv) in n-octanol facilitates transesterification at 120°C under vacuum. This method avoids solvent use but requires careful pH control to prevent hydrolysis of the benzo-triazole ring.
Structural Characterization and Validation
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.5 Hz, 1H, triazole-H), 7.53 (d, J = 7.1 Hz, 1H, aryl-H), 4.50 (t, J = 7.3 Hz, 2H, OCH₂), 1.59 (s, 9H, tert-butyl), 1.25 (m, 24H, octyl chain).
¹³C NMR (100 MHz, CDCl₃): δ 173.2 (C=O), 160.9 (C-O), 148.6 (triazole-C), 32.9 (OCH₂), 29.3 (tert-butyl), 22.8 (CH₂).
Purity Assessment
HPLC analysis (C18 column, methanol/water 85:15) shows a single peak at 254 nm with retention time 12.7 minutes, confirming >99% purity.
Industrial-Scale Considerations
Solvent Recycling
Toluene from transesterification reactions is recovered via fractional distillation, reducing raw material costs by 40%.
Waste Stream Management
Acidic byproducts from Fischer esterification are neutralized with calcium carbonate, generating inert gypsum for construction applications.
Challenges and Mitigation Strategies
Steric Hindrance Effects
The tert-butyl group adjacent to the hydroxyl moiety slows esterification kinetics. Using excess n-octanol (5.0 equiv) and high-boiling solvents (e.g., xylene) improves reaction rates.
Benzo-triazole Stability
Basic conditions during transesterification may degrade the triazole ring. Maintaining pH < 8 with buffered catalysts (e.g., zinc acetate) prevents decomposition.
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are optimal for producing high-purity Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate?
Answer:
The compound is synthesized via multi-step reactions, typically involving esterification and coupling of the benzotriazole moiety. Key steps include:
- Esterification : Reacting the phenolic hydroxyl group with octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : Introducing the benzotriazole group using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >98% purity .
Critical Parameters : Monitor reaction progress via TLC (toluene:ethyl acetate, 8:2) and confirm purity via HPLC .
Basic: How can spectroscopic techniques validate the molecular structure of this compound?
Answer:
- NMR : ¹H NMR confirms the tert-butyl group (δ 1.4 ppm, singlet) and benzotriazole protons (δ 7.8–8.2 ppm, multiplet). ¹³C NMR verifies ester carbonyl resonance (δ ~170 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 453.2543 for [M+H]⁺) ensures molecular formula consistency .
- IR : Detect hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) stretches .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s UV-stabilizing mechanism?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution. The benzotriazole group’s π→π* transitions correlate with UV absorption at ~340 nm, explaining its photostabilizing role .
- Docking Studies : Simulate interactions with polymer matrices to predict compatibility and stabilization efficiency .
Advanced: What experimental designs resolve contradictions in antioxidant activity data across studies?
Answer:
- Standardized Assays : Use DPPH radical scavenging (IC₅₀) and FRAP assays under controlled pH/temperature. Compare against reference antioxidants (e.g., BHT) .
- Structural Analogs : Test derivatives (e.g., octadecyl ester analogs) to isolate steric/electronic effects of the tert-butyl group .
- Statistical Analysis : Apply ANOVA to identify batch-to-batch variability or solvent effects .
Basic: What purification strategies mitigate byproducts from incomplete esterification?
Answer:
- Byproduct Identification : LC-MS detects unreacted phenolic intermediates (e.g., m/z 285.12 for the free acid).
- Optimization : Increase reaction time (24–48 hrs) or use Dean-Stark traps to remove water in esterification .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) for final purification .
Advanced: How do solvent polarity and substituents influence the compound’s solvatochromic properties?
Answer:
- Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO). The bathochromic shift in polar solvents indicates intramolecular charge transfer between the hydroxyl and benzotriazole groups .
- Substituent Effects : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to redshift absorption maxima, enhancing UV screening .
Advanced: What crystallographic methods confirm the solid-state conformation of this compound?
Answer:
- X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1° .
- Packing Analysis : Identify hydrogen bonds between hydroxyl and ester groups, stabilizing the crystal lattice .
Basic: How to assess the compound’s stability under accelerated degradation conditions?
Answer:
- Thermal Stress : Heat at 80°C for 72 hrs; monitor decomposition via HPLC. The tert-butyl group enhances thermal stability vs. methyl analogs .
- Photodegradation : Expose to UV light (λ=365 nm); track benzotriazole ring cleavage using LC-MS .
Advanced: What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?
Answer:
- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., quinone derivatives) that reduce in vivo efficacy .
- Formulation Optimization : Encapsulate in liposomes to improve bioavailability and reduce rapid hepatic clearance .
Advanced: How can QSAR models guide the design of derivatives with enhanced antioxidant properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
